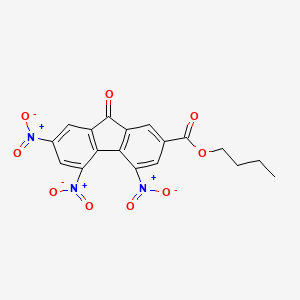
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate is a chemical compound with the molecular formula C23H17N3O9 It is known for its unique structure, which includes a fluorene core substituted with nitro groups and a butyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate typically involves the nitration of a fluorene derivative followed by esterification. The nitration process introduces nitro groups at specific positions on the fluorene ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting trinitrofluorene is then subjected to esterification with butanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form the butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems could enhance efficiency and safety in industrial settings.
化学反应分析
Types of Reactions
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products Formed
Reduction: Amino derivatives of the fluorene compound.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
Hydrolysis: 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylic acid.
科学研究应用
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: Potential applications in studying the effects of nitroaromatic compounds on biological systems. It may be used in assays to investigate enzyme interactions or cellular responses.
Medicine: Research into its potential as a pharmacophore for developing new drugs. The nitro groups and fluorene core could be modified to create compounds with therapeutic properties.
Industry: Possible use in the development of advanced materials, such as high-energy materials or specialized polymers.
作用机制
The mechanism of action of Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate depends on its specific application. In biological systems, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as enzyme inhibition or activation, DNA damage, or oxidative stress. The fluorene core may also interact with hydrophobic regions of proteins or membranes, influencing the compound’s activity.
相似化合物的比较
Butyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate can be compared with other nitroaromatic compounds and fluorene derivatives:
2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid dibutylamide: Similar structure but with an amide group instead of an ester.
Butyl 9-(2-furylmethylene)-2,5,7-trinitro-9H-fluorene-4-carboxylate:
9-Isopropylidene-2,5,7-trinitro-9H-fluorene-4-carboxylic acid methyl ester: Different alkyl group and ester, affecting its physical and chemical properties.
属性
CAS 编号 |
61372-93-8 |
|---|---|
分子式 |
C18H13N3O9 |
分子量 |
415.3 g/mol |
IUPAC 名称 |
butyl 4,5,7-trinitro-9-oxofluorene-2-carboxylate |
InChI |
InChI=1S/C18H13N3O9/c1-2-3-4-30-18(23)9-5-11-15(13(6-9)20(26)27)16-12(17(11)22)7-10(19(24)25)8-14(16)21(28)29/h5-8H,2-4H2,1H3 |
InChI 键 |
RBUXQVKLVDHBOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















